molecular formula C4H2N4O3 B14395840 2-Azido-5-nitrofuran CAS No. 87997-15-7

2-Azido-5-nitrofuran

Cat. No.: B14395840
CAS No.: 87997-15-7
M. Wt: 154.08 g/mol
InChI Key: RSMWRCFIJHPXLC-UHFFFAOYSA-N
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Description

2-Azido-5-nitrofuran is a chemical compound that belongs to the nitrofuran class, characterized by the presence of both azido and nitro functional groups attached to a furan ring. Nitrofurans are known for their broad-spectrum antimicrobial properties and have been used in various medical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to azidation using sodium azide in an appropriate solvent .

Industrial Production Methods: Industrial production of 2-Azido-5-nitrofuran follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-5-nitrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-Amino-5-nitrofuran.

    Substitution: Various substituted tetrazoles.

    Cycloaddition: 1,2,3-Triazoles.

Mechanism of Action

The mechanism of action of 2-Azido-5-nitrofuran involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates. These intermediates inhibit essential bacterial enzymes, disrupting DNA, RNA, and protein synthesis . The azido group can also participate in bioorthogonal reactions, enabling specific labeling and tracking of biomolecules .

Comparison with Similar Compounds

Uniqueness: 2-Azido-5-nitrofuran is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo cycloaddition reactions makes it particularly valuable in click chemistry and bioorthogonal labeling .

Properties

CAS No.

87997-15-7

Molecular Formula

C4H2N4O3

Molecular Weight

154.08 g/mol

IUPAC Name

2-azido-5-nitrofuran

InChI

InChI=1S/C4H2N4O3/c5-7-6-3-1-2-4(11-3)8(9)10/h1-2H

InChI Key

RSMWRCFIJHPXLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

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